molecular formula C10H16N2O2 B12989004 Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate

Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate

Cat. No.: B12989004
M. Wt: 196.25 g/mol
InChI Key: CTYYFJIVRMYAAQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate ( 1314898-76-4) is a high-purity dihydropyridine derivative supplied for research applications. With a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science . Its key functional groups—including the 3-amino group (a hydrogen-bond donor/acceptor) and the ethyl ester at position 2—provide handles for further derivatization and influence the compound's lipophilicity and steric properties . This compound is of significant interest in scientific research, particularly for the synthesis of novel heterocyclic systems with potential biological activity. Dihydropyridine derivatives are investigated for their diverse pharmacological properties . Research indicates similar structural frameworks exhibit potent biological effects; for instance, certain pyridine and 1,3,4-thiadiazole hybrids demonstrate remarkable anticancer activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, in some cases outperforming reference drugs in vitro . The dihydropyridine core is a key structural motif in this field . The primary synthesis route for this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high-boiling-point solvent like pyridine or in the presence of a strong base such as potassium carbonate . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 5-amino-2,4-dimethyl-1,2-dihydropyridine-6-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)9-8(11)6(2)5-7(3)12-9/h5,7,12H,4,11H2,1-3H3

InChI Key

CTYYFJIVRMYAAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(N1)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction conditions are optimized to ensure the formation of the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-efficiency mixing and temperature control systems ensures the reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate has been studied for its potential to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cardiovascular Applications
Compounds similar to this compound have been shown to possess cardioprotective effects. They may help in regulating blood pressure and improving heart function by acting on calcium channels and influencing vascular smooth muscle relaxation. This makes them potential candidates for treating hypertension and other cardiovascular diseases.

Neuroprotective Effects
Studies have suggested that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuronal apoptosis. This application is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease.

Agricultural Applications

Pesticidal Activity
Research has explored the use of this compound as a potential pesticide. Its structure allows it to interact with specific biological pathways in pests, providing a means to control agricultural pests effectively while minimizing harm to non-target species.

Plant Growth Promotion
Some studies suggest that this compound can enhance plant growth by improving nutrient uptake or acting as a growth regulator. Its application in agriculture could lead to increased crop yields and better quality produce.

Materials Science

Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryWiliński et al., 2011Demonstrated antioxidant properties and potential cardioprotective effects.
AgricultureMDPI PublicationEvaluated pesticidal activity against common agricultural pests with promising results.
Materials ScienceKochi University StudyExplored the use of the compound in synthesizing polymers with enhanced properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 58610-61-0)

  • Substituents: 5-cyano, 4-methyl, 6-oxo.
  • Key Differences: The 6-oxo group replaces the 6-methyl group in the target compound, increasing polarity and hydrogen-bond acceptor capacity. The 5-cyano group is electron-withdrawing, altering electronic properties and reactivity compared to the 3-amino group.
  • Implications : Reduced hydrophobicity and enhanced dipole interactions may improve crystallinity but limit membrane permeability in biological systems .

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 2226204-84-6)

  • Substituents : 3,5-dichloro, 6-oxo.
  • The 6-oxo group further enhances polarity, contrasting with the 6-methyl group in the target compound.
  • Implications : Higher melting point and density due to stronger intermolecular forces (e.g., halogen bonds). However, toxicity risks associated with chlorine may restrict biomedical applications .

Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate (CAS 1654021-65-4)

  • Substituents: 5,6-dichloro, fused furan ring, ethoxycarbonylamino.
  • Key Differences: The fused furan ring modifies aromaticity and π-stacking behavior. Ethoxycarbonylamino group introduces steric bulk and additional hydrogen-bonding sites.
  • Implications : Increased molecular weight (347.15 g/mol) and complexity may hinder solubility but enhance thermal stability .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Impact
Target Compound C₁₁H₁₆N₂O₂ 208.26 3-amino, 4,6-dimethyl Hydrogen bonding, moderate hydrophobicity
Ethyl 5-cyano-4-methyl-6-oxo analog C₁₀H₁₂N₂O₃ 208.21 5-cyano, 6-oxo High polarity, electron-withdrawing effects
Ethyl 3,5-dichloro-6-oxo analog C₈H₇Cl₂NO₃ 236.05 3,5-dichloro, 6-oxo Halogen bonding, increased density/melting point
Furan-fused dichloro analog C₁₃H₁₂Cl₂N₂O₅ 347.15 5,6-dichloro, fused furan Steric hindrance, thermal stability

Biological Activity

Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate (CAS No. 1314898-76-4) is a compound belonging to the dihydropyridine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound has a complex structure that contributes to its biological activity. The presence of an amino group and a carboxylate moiety enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. This compound has been shown to reduce oxidative stress in cellular models. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for protective therapies against oxidative damage .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The mechanism involves induction of apoptosis through the activation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase . The compound's IC50 values in these studies suggest a potent antitumor effect compared to standard chemotherapeutic agents.

Cell Line IC50 (µM) Mechanism of Action
HeLa28.3Apoptosis induction
MCF-756.6ROS overproduction

Apoptosis Induction

The compound triggers apoptosis via multiple pathways:

  • ROS Production : Increased ROS levels lead to oxidative stress and subsequent apoptosis.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential is observed.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) halts cell cycle progression at the G1 phase .

Enzyme Inhibition

This compound also demonstrates enzyme inhibitory activity. It has been reported to inhibit human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value significantly lower than that of standard inhibitors like levamisole .

Study on Cytotoxicity

A study published in MDPI evaluated the cytotoxic effects of various dihydropyridine derivatives, including this compound. The results indicated that this compound had a notable pro-apoptotic effect on cancer cells, emphasizing its potential as an anticancer agent .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of dihydropyridines. This compound was highlighted for its ability to decrease oxidative stress markers in vitro, suggesting applications in conditions related to oxidative damage .

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